molecular formula C22H22N4S B2691847 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole CAS No. 860650-03-9

1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole

Cat. No. B2691847
CAS RN: 860650-03-9
M. Wt: 374.51
InChI Key: OUSWEOMFSGLUGW-UHFFFAOYSA-N
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Description

“1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole” is a compound that belongs to the class of N-phenylpiperazine compounds . This group of compounds is known for their ability to cross the blood-brain barrier due to their small size and lipophilic nature . They exhibit an interesting spectrum of biological activities and are used in the treatment of various mental disorders, including anxiety, Alzheimer’s, and depression .


Synthesis Analysis

The synthesis of this compound involves the use of various reagents such as acetonitrile, formic acid ethanol, chloroform, methanol, n-hexane, and triethylamine . The reaction leads to the formation of a new oxazolopyridonyl derivative of phenylpiperazine .


Molecular Structure Analysis

The molecular structure of this compound is diverse and susceptible to many variable degradation pathways, such as hydrolysis, oxidation, photodegradation, isomerization, elimination, dehydration, and interaction with other substances .


Chemical Reactions Analysis

The chemical stability of this compound determines the quality of the drug, affects safety, efficacy, and storage conditions . A hydrolysis degradation process is one of the most common destructive processes for chemical structures . The stability testing of this compound was studied, and a probable pathway of its chemical degradation was designated, based on the kinetic parameters and the identification products by the chromatographic methods .

properties

IUPAC Name

2-indol-1-yl-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S/c1-2-7-19(8-3-1)25-14-12-24(13-15-25)17-20-16-23-22(27-20)26-11-10-18-6-4-5-9-21(18)26/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSWEOMFSGLUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(S2)N3C=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole

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